molecular formula C19H16N2O4S B14984426 N-(4-methoxyphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

N-(4-methoxyphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14984426
M. Wt: 368.4 g/mol
InChI Key: VHKGWLQANCUKFF-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with a methoxyphenyl group, a nitro group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsThe methoxy group is usually introduced via methylation of a phenol precursor .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-3-NITROBENZAMIDE: Lacks the thiophene moiety.

    N-(4-METHOXYPHENYL)-BENZAMIDE: Lacks both the nitro and thiophene groups.

    N-(THIOPHEN-2-YL)METHYL-BENZAMIDE: Lacks the methoxyphenyl and nitro groups.

Uniqueness

N-(4-METHOXYPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of all three functional groups (methoxyphenyl, nitro, and thiophene), which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16N2O4S/c1-25-17-9-7-15(8-10-17)20(13-18-6-3-11-26-18)19(22)14-4-2-5-16(12-14)21(23)24/h2-12H,13H2,1H3

InChI Key

VHKGWLQANCUKFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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